molecular formula C10H13NO4 B2823846 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid CAS No. 1495236-90-2

4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid

Cat. No.: B2823846
CAS No.: 1495236-90-2
M. Wt: 211.217
InChI Key: MRIJLKQBVLPOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.22 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 5-membered oxazole ring attached to a 4-membered oxane ring, with a carboxylic acid group attached to the oxane ring . The oxazole ring contains one oxygen atom and one nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea : 4-Methyloxazole-5-carboxylic acid is converted into 4methyloxazol-5-yl isocyanate, which is a key building block in the synthesis of 1,3-bis(4methyloxazol-5-yl)xanthine, a potential bronchodilator (Ray & Ghosh, 1999).
  • Synthesis of Derivatives : Methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives were synthesized, leading to new transformations involving the residues of aliphatic amines (Prokopenko et al., 2010).

Pharmaceutical Research

  • Development of Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid, related to the oxazole family, is used for preparing peptidomimetics and biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
  • Synthesis of Pseudopeptide Foldamers : A study on 2-oxo-1,3-oxazolidine-4-carboxylic acid, closely related to oxazole-4-carboxylic acids, was conducted to create pseudopeptide foldamers, which have potential in various applications (Tomasini et al., 2003).

Chemical Synthesis and Catalysis

  • Synthesis of Oxazole-4-carboxylic Acids Derivatives : Controlled isomerization methods were developed to synthesize isoxazole-4-carboxylic acid derivatives, indicating the versatility of oxazole derivatives in chemical synthesis (Serebryannikova et al., 2019).
  • Photooxygenation of Oxazoles : Oxazoles, closely related to the oxazole family, have been utilized in photooxygenation reactions, leading to the synthesis of complex macrolides (Wasserman et al., 1981).

Future Directions

The future directions for research on “4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid” and similar oxazole derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities . This could potentially lead to the development of new therapeutic agents with a wide range of biological activities.

Properties

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7-6-8(15-11-7)10(9(12)13)2-4-14-5-3-10/h6H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIJLKQBVLPOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.